Z-Ala-Pro-Tyr-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

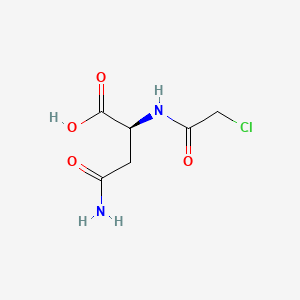

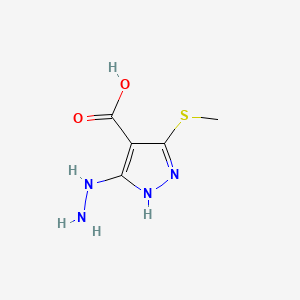

An efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis .Molecular Structure Analysis

The molecular formula of Z-Ala-Pro-Tyr-OH is C25H29N3O7 . Its molecular weight is 483.51 .Physical And Chemical Properties Analysis

Z-Ala-Pro-Tyr-OH has a molecular weight of 483.51 . It should be stored at a temperature of -15°C .科学的研究の応用

Biochemical Production

The compound can be used in the biochemical production of dipeptides. For instance, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). This resulted in the production of 40.1 mM Ala-Tyr within 3 hours due to efficient ATP regeneration .

Solubility Improvement

The compound can be used to improve the solubility of certain amino acids. For example, Tyrosine (Tyr) is an essential amino acid, but its limited solubility restricts its use. Tyrosyl dipeptide, which includes Ala-Tyr, has been paid more attention due to its higher solubility .

Hypertension Treatment

The compound can be used in the treatment of hypertension. The angiotensin I-converting enzyme (ACE) inhibitory activity of peptides including Ala-Pro-Ser-Tyr (APSY) was investigated, demonstrating excellent inhibitory activity against ACE .

Sustainable Manufacturing

The compound can be used in sustainable manufacturing processes. The dipeptide synthesis with chemical methods contains a multi-step process, and chemical methods, which requires the use of the protecting groups, increase waste, and complicates purification. On the contrary, enzymatic cascade catalysis has proved to be a more sustainable method for performing highly specific reactions .

Peptide Synthesis

The compound can be used in peptide synthesis. 3-(Diethoxyphosphoryloxy)-1, 2, 3-benzotriazin-4(3H)-one (DEPBT) is an effective coupling reagent for synthesis of linear and cyclic peptides by both solution and solid-phase peptide synthesis. DEPBT mediates amide bond formation with remarkable resistance to racemization .

Biochemical Research

The compound can be used in biochemical research. The multi-enzyme coupling reaction system has become a promising biomanufacturing platform for biochemical production .

作用機序

Safety and Hazards

When handling Z-Ala-Pro-Tyr-OH, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Relevant Papers One relevant paper discusses the efficient synthesis of Ala-Tyr by L-amino acid ligase coupled with ATP regeneration system . Another paper discusses the topical peptide treatments with effective anti-aging results .

特性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33)/t16-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZSGOXWDYSEQB-NDXORKPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-Pro-Tyr-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,9-Dihydroxy-2,3,6-trimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B568190.png)

![Spiro[cyclobutane-1,5(3aH)-furo[2,3-d][1,3]dioxole] (9CI)](/img/no-structure.png)

![(9aS,9bS)-9a-Methyl-1,5,6,9,9a,9b-hexahydro-8H-azeto[1,2-a][1,2,3]triazolo[5,1-c]pyrazin-8-one](/img/structure/B568194.png)

![6-(Bromomethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B568199.png)

![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)